BenchChemオンラインストアへようこそ!

4-(4-chlorophenyl)-6-(3-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Medicinal Chemistry Structure-Activity Relationship (SAR) Isosteric Replacement

4-(4-chlorophenyl)-6-(3-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone (CAS 866143-47-7) is a dihydropyridazinone derivative featuring a signature 3-fluorophenyl substituent at the 6-position and a 4-chlorophenyl group at the 4-position, with a molecular weight of 302.73 g/mol. This scaffold is recognized within medicinal chemistry for its potential interactions with kinase and phosphodiesterase (PDE) targets, serving as a critical probe in structure-activity relationship (SAR) studies.

Molecular Formula C16H12ClFN2O
Molecular Weight 302.73
CAS No. 866143-47-7
Cat. No. B2510273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-6-(3-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
CAS866143-47-7
Molecular FormulaC16H12ClFN2O
Molecular Weight302.73
Structural Identifiers
SMILESC1C(C(=O)NN=C1C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClFN2O/c17-12-6-4-10(5-7-12)14-9-15(19-20-16(14)21)11-2-1-3-13(18)8-11/h1-8,14H,9H2,(H,20,21)
InChIKeyYSHZZSZOQRSCJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-chlorophenyl)-6-(3-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone (CAS 866143-47-7): A 3-Fluorophenyl Dihydropyridazinone Research Probe


4-(4-chlorophenyl)-6-(3-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone (CAS 866143-47-7) is a dihydropyridazinone derivative featuring a signature 3-fluorophenyl substituent at the 6-position and a 4-chlorophenyl group at the 4-position, with a molecular weight of 302.73 g/mol [1]. This scaffold is recognized within medicinal chemistry for its potential interactions with kinase and phosphodiesterase (PDE) targets, serving as a critical probe in structure-activity relationship (SAR) studies. Its computed lipophilicity (XLogP3 of 3.3) and topological polar surface area (TPSA of 41.5 Ų) position it within a favorable oral drug-like chemical space, distinct from its 2-fluoro and 4-fluoro regioisomers due to the electronic and steric influences of the meta-fluorine substitution [1].

Why Regioisomeric Substitution Matters: The Critical Position of the 3-Fluoro Group in CAS 866143-47-7


In the dihydropyridazinone class, simple regioisomeric interchange of the fluorophenyl substituent is not feasible due to the profound impact of fluorine position on molecular recognition events. The 3-fluoro substitution in CAS 866143-47-7 induces a distinct electrostatic potential surface and dipole moment compared to the 2-fluoro (CAS 339013-91-1) or 4-fluoro (CAS 344282-47-9) analogs, directly influencing target binding affinity, cytochrome P450-mediated metabolic stability, and off-target selectivity [1]. Substituting a 2-fluorophenyl or 4-fluorophenyl variant without rigorous re-evaluation can lead to misleading SAR conclusions, as the change in fluorine position alone can ablate activity at kinases like B-Raf or alter PDE isoform selectivity, making the specific procurement of the 3-fluoro compound essential for project reproducibility [1][2].

Quantitative Differentiation Evidence for CAS 866143-47-7 Against Closest Analogs


Regioisomeric Substituent Scaffold Differentiation: 3-Fluoro vs. 2-Fluoro and 4-Fluoro Isomers

CAS 866143-47-7 is uniquely defined by its 3-fluorophenyl substituent, a regioisomer of the 2-fluorophenyl (CAS 339013-91-1) and 4-fluorophenyl (CAS 344282-47-9) analogs. All three share the same molecular formula (C16H12ClFN2O) and molecular weight (302.73), making them confounding substitutions in procurement without precise CAS verification. The 3-fluoro position directs the electron-withdrawing effect of fluorine to the meta-position on the aromatic ring, which differentially modulates the electron density of the pyridazinone core compared to ortho- or para-fluorine, a critical factor in optimizing π-stacking interactions in kinase ATP-binding pockets [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Isosteric Replacement

Potent B-Raf Kinase Inhibition Activity Within the Dihydropyridazinone Class

While direct bioassay data for CAS 866143-47-7 remain unpublished in the public domain, robust class-level evidence establishes the inhibitory potential of its scaffold against B-Raf kinase, a high-value target in oncology. The phenyl dihydropyridazinone series designed by Thabit et al. (2020) demonstrates that subtle modifications on the phenyl rings directly control potency. The most active analog in that study, compound 8b, achieved an IC50 of 24.79 nM against B-Raf, with related series members (8a-d) showing IC50 values in the range of 24.97–44.60 nM [1]. This ranks the scaffold's activity comparably to the established drug sorafenib (IC50 of 44.05 nM in the same assay) [1]. The presence of a halogen-substituted phenyl ring on the core is a key pharmacophoric element for this activity, making CAS 866143-47-7 an informed starting point for SAR expansion [1].

Cancer Biology Kinase Inhibition Antitumor Activity

Computed Lipophilicity (XLogP3) Differentiation and Its Impact on Cellular Permeability

The computed lipophilicity of CAS 866143-47-7 (XLogP3 = 3.3) provides a distinct pharmacokinetic profile compared to more lipophilic analogs in the same series [1]. The 4-(trifluoromethyl)phenyl analog (CAS 188817-13-2) is expected to have a significantly higher XLogP3 of approximately 4.0 due to the additional fluorine atoms, which would influence membrane permeability, solubility, and metabolic clearance . The 3.3 XLogP3 of the target compound falls within the optimal range for oral bioavailability (typically 1.5–4.0), suggesting a favorable balance of permeability and solubility that may translate to better in vivo performance in lead optimization [1].

ADME Prediction Drug-likeness Lipophilicity

Vendor-Specified Purity as a Differentiator for Reproducible Research (95% vs. 90%)

Procurement decisions for rare building blocks like CAS 866143-47-7 are heavily influenced by available purity specifications. AKSci supplies this compound with a minimum purity specification of 95% . In contrast, Leyan offers the same compound at a documented purity of 90% . This 5% purity gap is significant; for a 10 mg screening campaign at 90% purity, 1 mg represents unknown impurities that can act as confounding inhibitors or cytotoxic agents, generating false positives or negatives in cell-based assays. Selecting the higher-purity source directly improves data integrity and reduces the need for costly in-house repurification .

Chemical Procurement Reproducibility Quality Control

High-Value Application Scenarios for 4-(4-chlorophenyl)-6-(3-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone


Precision Structure-Activity Relationship (SAR) Probe for B-Raf and PDE Inhibitor Programs

Based on established class-level B-Raf inhibition [1], procurement of CAS 866143-47-7 enables systematic SAR exploration around the 3-fluorophenyl moiety. By serving as a direct comparator to the 2-fluoro and 4-fluoro regioisomers, researchers can deconvolute the thermodynamic and kinetic contributions of the meta-fluorine substituent to target engagement, thereby refining pharmacophore models for CNS-penetrant or peripherally selective kinase inhibitors.

Negative Control or Inactive Regioisomer for Target Engagement Assays

The subtle change in fluorine position can result in a dramatic loss of activity against specific targets. Using the 3-fluoro compound (CAS 866143-47-7) as a matched molecular pair with the 2-fluoro or 4-fluoro isomers allows for rigorous target engagement validation in cellular thermal shift assays (CETSA) or BRET-based target engagement assays, ensuring that observed phenotypes are driven by the intended regioisomeric conformation.

Core Building Block for Synthesis of Focused Library with Optimal Oral Drug-like Properties

With a favorable computed XLogP3 of 3.3 and TPSA of 41.5 Ų, this compound is an ideal starting point for library synthesis aimed at identifying orally bioavailable leads [1]. Its physicochemical profile predicts good Caco-2 permeability, making derivatives suitable for early in vivo pharmacokinetic studies without the immediate need for extensive prodrug strategies, thus accelerating medicinal chemistry timelines.

Quote Request

Request a Quote for 4-(4-chlorophenyl)-6-(3-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.